molecular formula C13H17N B1315622 SPIRO[CYCLOHEXANE-1,3'-INDOLINE] CAS No. 4740-63-0

SPIRO[CYCLOHEXANE-1,3'-INDOLINE]

Cat. No.: B1315622
CAS No.: 4740-63-0
M. Wt: 187.28 g/mol
InChI Key: RCCSQDBNKNGWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indole moiety.

Mechanism of Action

Target of Action

It displays a broad spectrum of biological activity, such as antimicrobial, anticancer, and anti-inflammatory activity . .

Mode of Action

It is known that the compound can switch between different isomeric states under various external factors, including light, temperature, ph, presence of metal ions, and mechanical stress . This property might play a role in its interaction with its targets and the resulting changes.

Biochemical Pathways

Given its broad spectrum of biological activity, it can be inferred that the compound likely interacts with multiple pathways, leading to downstream effects that contribute to its antimicrobial, anticancer, and anti-inflammatory activity .

Pharmacokinetics

One study mentions that a compound with a similar structure shows pharmacokinetic properties in the treatment of a rodent malaria model . This suggests that SPIRO[CYCLOHEXANE-1,3’-INDOLINE] might also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

Given its broad spectrum of biological activity, it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to its antimicrobial, anticancer, and anti-inflammatory activity .

Action Environment

The action of SPIRO[CYCLOHEXANE-1,3’-INDOLINE] can be influenced by various environmental factors. As a spirocyclic compound, it can switch between different isomeric states under various external factors, including light, temperature, pH, presence of metal ions, and mechanical stress . These factors might influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, affecting their catalytic functions . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and downstream effects.

Cellular Effects

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to alterations in gene expression and cellular metabolism . Furthermore, the compound has been found to affect cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death.

Molecular Mechanism

The molecular mechanism of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, it has been reported to inhibit certain kinases, leading to changes in phosphorylation states of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over prolonged periods . Long-term studies have shown that it can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse outcomes such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant harm.

Metabolic Pathways

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound can also affect metabolic flux, altering the levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.

Subcellular Localization

The subcellular localization of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with an indole derivative in the presence of a suitable catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography are used to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] has found applications in several scientific research areas:

Comparison with Similar Compounds

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] can be compared to other spirocyclic compounds such as:

The uniqueness of 1’,2’-dihydrospiro[cyclohexane-1,3’-indole] lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13/h2-3,6-7,14H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCSQDBNKNGWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540206
Record name 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4740-63-0
Record name 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SPIRO[CYCLOHEXANE-1,3'-INDOLINE]
Reactant of Route 2
SPIRO[CYCLOHEXANE-1,3'-INDOLINE]
Reactant of Route 3
SPIRO[CYCLOHEXANE-1,3'-INDOLINE]
Reactant of Route 4
SPIRO[CYCLOHEXANE-1,3'-INDOLINE]
Reactant of Route 5
SPIRO[CYCLOHEXANE-1,3'-INDOLINE]
Reactant of Route 6
SPIRO[CYCLOHEXANE-1,3'-INDOLINE]
Customer
Q & A

Q1: What are the main synthetic routes to access spiro[cyclohexane-1,3'-indoline] derivatives?

A: Recent research highlights several efficient methods for synthesizing these compounds. One approach involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. [] This one-pot reaction provides good to high yields of spiro[cyclohexane-1,3’-indoline]-2,2’-diones. Another strategy utilizes a domino Diels-Alder reaction between pinacoles and dienophiles like 3-methyleneoxindolines or 2-arylideneindane-1,3-diones in an ionic liquid, [Bmim]Br. [] This method, mediated by acetic acid, efficiently constructs spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones and spiro[cyclohexane-1,2′-inden]-3-ene-1′,3′-diones.

Q2: How do Grignard reagents react with spiro[cyclohexane-1,3'-indole] derivatives?

A: Studies reveal that in the presence of copper(I) chloride, spiro[cyclohexane-1,3′-3H-indole] readily reacts with Grignard reagents like methylmagnesium iodide and phenylmagnesium bromide. [] This reaction results in the formation of 2′-substituted spiro[cyclohexane-1,3′-indolines] with excellent yields. Interestingly, using phenethylmagnesium bromide as the Grignard reagent leads to the formation of 2′-phenethyl, 2′-H, and 2′-benzyl (or 2′-p-xylyl) derivatives depending on the solvent used (toluene or p-xylene). []

Q3: Can tri(n-butyl)phosphine be used to synthesize spiro[cyclohexane-1,3'-indoline] derivatives?

A: Yes, tri(n-butyl)phosphine has proven to be an effective catalyst for synthesizing these compounds. Reacting isatylidene malononitriles and bis-chalcones in chloroform at 65 °C with tri(n-butyl)phosphine as a catalyst leads to functionalized spiro[cyclohexane-1,3'-indolines] with good yields and diastereoselectivity. [] Interestingly, using 3-(ethoxycarbonylmethylene)oxindoles instead of isatylidene malononitriles in this reaction results in a different regioselectivity. []

Q4: Can asymmetric synthesis be used to access enantioenriched spiro[cyclohexane-1,3'-indoline] derivatives?

A: Yes, recent research demonstrates the use of chiral organocatalysis to achieve this. A synergistic catalyst system comprising a cinchona-based chiral primary amine and a BINOL-phosphoric acid facilitates the enantioselective double Michael addition of isatylidene malononitriles with α,β-unsaturated ketones. [] This reaction produces chiral spiro[cyclohexane-1,3'-indoline]-2',3-diones with impressive diastereo- and enantioselectivities (up to >99:1 dr and 99% ee). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.